molecular formula C17H12BrClN2O2 B2489244 (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 444656-66-0

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

Cat. No. B2489244
CAS RN: 444656-66-0
M. Wt: 391.65
InChI Key: WBDUMKXOZWNHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide, also known as BKM120, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. PI3K is a key signaling pathway involved in cell growth, proliferation, and survival, and is frequently dysregulated in cancer. BKM120 has shown promise as a potential therapeutic agent for a variety of cancers, including breast cancer, glioblastoma, and pancreatic cancer.

Mechanism of Action

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide exerts its anticancer effects by inhibiting the PI3K pathway. PI3K is a key signaling pathway involved in cell growth, proliferation, and survival, and is frequently dysregulated in cancer. By inhibiting PI3K, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells. Inhibition of the PI3K pathway by this compound can lead to decreased cell proliferation, increased apoptosis, and decreased angiogenesis. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. This compound has also been extensively studied in preclinical and clinical settings, providing a wealth of data on its pharmacokinetics and pharmacodynamics.
However, there are also limitations to using this compound in lab experiments. It can be difficult to determine the optimal dosing and treatment schedule for this compound, as it can have variable effects depending on the cancer type and patient population. Additionally, this compound can have off-target effects on other signaling pathways, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide. One area of interest is the development of combination therapies that incorporate this compound with other anticancer agents. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, and further studies are needed to determine the optimal treatment regimens.
Another area of interest is the identification of biomarkers that can predict response to this compound. Several studies have suggested that certain genetic mutations or expression levels may be predictive of response to PI3K inhibitors like this compound. Identifying these biomarkers could help to select patients who are most likely to benefit from this compound treatment.
Finally, there is ongoing research into the development of more potent and selective PI3K inhibitors that may have improved efficacy and fewer off-target effects compared to this compound. These novel agents could provide new treatment options for cancer patients.

Synthesis Methods

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of 3-bromo-4-[(4-chlorophenyl)methoxy]benzaldehyde, which is then reacted with malononitrile to form the corresponding cyanoacrylamide. The cyanoacrylamide is then treated with a base to generate the final product, this compound.

Scientific Research Applications

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth and proliferation of a variety of cancer cell lines, including breast, pancreatic, and glioblastoma. In vivo studies in animal models have also demonstrated the efficacy of this compound in suppressing tumor growth.
Clinical trials have been conducted to evaluate the safety and efficacy of this compound in cancer patients. Results from these trials have shown that this compound has promising antitumor activity, particularly in breast cancer and glioblastoma. However, further studies are needed to determine the optimal dosing and patient selection criteria for this compound.

properties

IUPAC Name

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O2/c18-15-8-12(7-13(9-20)17(21)22)3-6-16(15)23-10-11-1-4-14(19)5-2-11/h1-8H,10H2,(H2,21,22)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDUMKXOZWNHBA-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C(C#N)C(=O)N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.